Cas no 1806397-89-6 (3,6-Difluoro-2-(trifluoromethoxy)toluene)

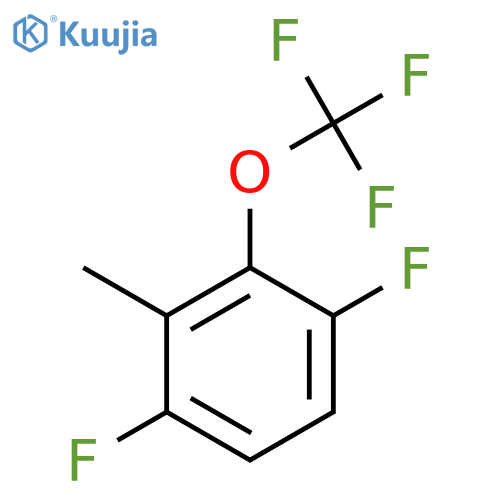

1806397-89-6 structure

商品名:3,6-Difluoro-2-(trifluoromethoxy)toluene

CAS番号:1806397-89-6

MF:C8H5F5O

メガワット:212.116719961166

CID:5006344

3,6-Difluoro-2-(trifluoromethoxy)toluene 化学的及び物理的性質

名前と識別子

-

- 3,6-Difluoro-2-(trifluoromethoxy)toluene

-

- インチ: 1S/C8H5F5O/c1-4-5(9)2-3-6(10)7(4)14-8(11,12)13/h2-3H,1H3

- InChIKey: IZDJPKNKGMLQOI-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C(=C1C)OC(F)(F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 193

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 3.7

3,6-Difluoro-2-(trifluoromethoxy)toluene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010007746-500mg |

3,6-Difluoro-2-(trifluoromethoxy)toluene |

1806397-89-6 | 97% | 500mg |

815.00 USD | 2021-07-06 | |

| Alichem | A010007746-250mg |

3,6-Difluoro-2-(trifluoromethoxy)toluene |

1806397-89-6 | 97% | 250mg |

470.40 USD | 2021-07-06 | |

| Alichem | A010007746-1g |

3,6-Difluoro-2-(trifluoromethoxy)toluene |

1806397-89-6 | 97% | 1g |

1,519.80 USD | 2021-07-06 |

3,6-Difluoro-2-(trifluoromethoxy)toluene 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

1806397-89-6 (3,6-Difluoro-2-(trifluoromethoxy)toluene) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量